

Odoratisol B: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Odoratisol B*

Cat. No.: *B12097785*

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Introduction

Odoratisol B is a naturally occurring neolignan compound that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a detailed overview of the current literature on **Odoratisol B**, focusing on its chemical properties, natural sources, biological activities, and mechanism of action. All quantitative data has been summarized for clarity, and detailed experimental protocols from cited literature are provided. Furthermore, key pathways and workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying science.

Chemical Profile and Natural Occurrence

Odoratisol B is a stereoisomer of Machilin C, characterized by the molecular formula $C_{20}H_{24}O_5$ and a molecular weight of 344.40 g/mol.

Table 1: Physicochemical Properties of **Odoratisol B**

Property	Value	Reference
Molecular Formula	C20H24O5	
Molecular Weight	344.40 g/mol	
IUPAC Name	(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[[2-methoxy-4-(E)-propenyl-1-yl]oxy]propan-1-ol	
Chirality	$[\alpha]_{D25} = +18.6^\circ$ (c = 1.22, CHCl3)	[1][2]
Appearance	Oil	

Odoratisol B is primarily isolated from the bark of *Machilus odoratissima* NEES, a plant belonging to the Lauraceae family. The yield from the dried bark has been reported to be approximately 0.00035%. It has also been identified in *Leucas aspera* and *Myristica fragrans*.

Biological Activity and Mechanism of Action

The primary biological activity reported for **Odoratisol B** is its anti-inflammatory effect.

Anti-inflammatory Activity

Odoratisol B has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells. Nitric oxide is a key signaling molecule in the inflammatory process, and its overproduction is associated with various inflammatory diseases. The inhibition of NO production suggests that **Odoratisol B** may interfere with the inflammatory cascade.

Table 2: In Vitro Anti-inflammatory Activity of **Odoratisol B**

Cell Line	Stimulant	Parameter Measured	IC50	Reference
RAW264.7	LPS	Nitric Oxide (NO) Production	25 μ M	

The mechanism of action for this anti-inflammatory effect is likely linked to the inhibition of the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for the production of large amounts of NO during inflammation.



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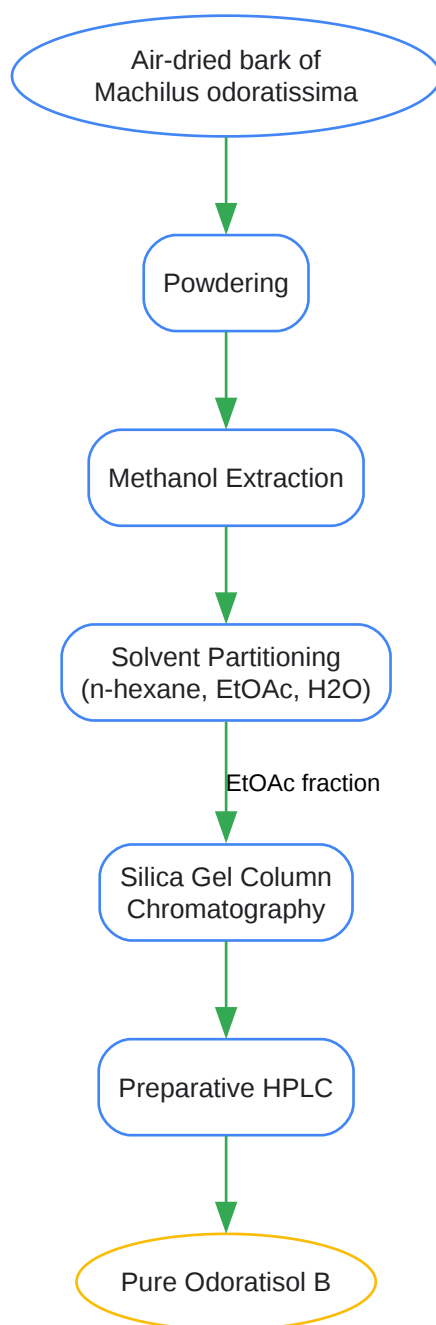
Proposed Anti-inflammatory Mechanism of **Odoratisol B**.

Experimental Protocols

Isolation of **Odoratisol B** from *Machilus odoratissima*

The isolation of **Odoratisol B**, as described in the literature, typically involves the following steps:

- **Extraction:** The air-dried bark of *Machilus odoratissima* is powdered and extracted with a suitable solvent, such as methanol (MeOH), at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and water.
- **Chromatography:** The bioactive fraction (typically the EtOAc fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-acetone or chloroform-acetone). Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Odoratisol B** are further purified by repeated column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.



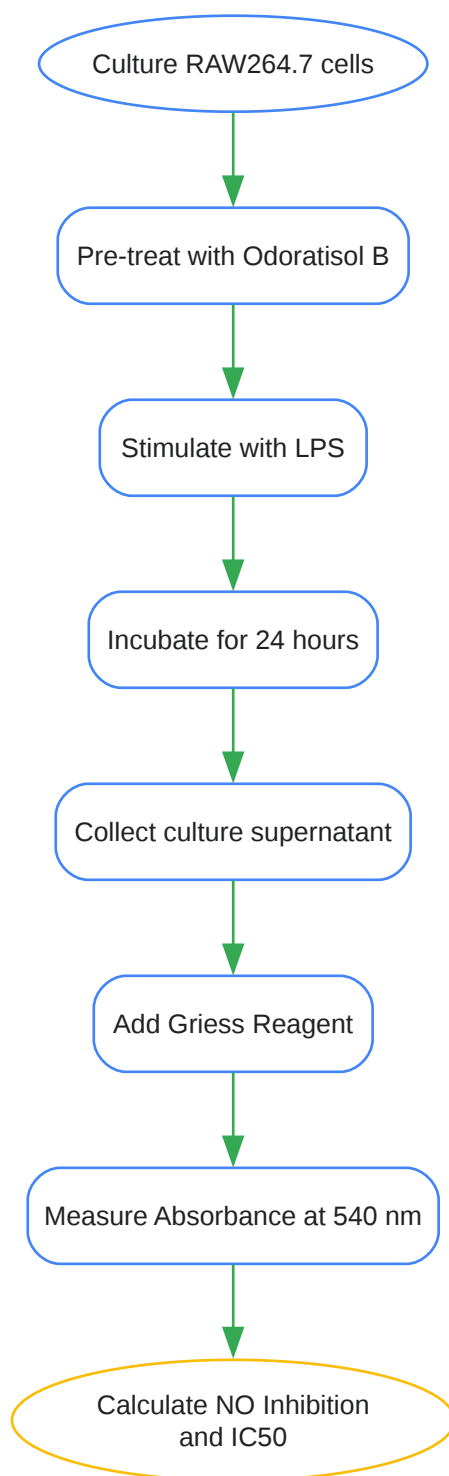
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General Workflow for the Isolation of **Odoratisol B**.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW264.7 Cells

The anti-inflammatory activity of **Odoratisol B** is assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

- **Cell Culture:** RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Treatment:** Cells are seeded in 96-well plates and pre-treated with various concentrations of **Odoratisol B** for a specified time (e.g., 1 hour). Subsequently, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
- **Nitrite Quantification (Griess Assay):** The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
- **Absorbance Measurement:** After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm using a microplate reader.
- **Calculation:** The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to LPS-stimulated cells without **Odoratisol B** treatment. The IC₅₀ value is then determined.



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Workflow for the Griess Assay to Measure Nitric Oxide Production.

Conclusion and Future Directions

Odoratisol B has demonstrated promising anti-inflammatory activity in vitro by inhibiting the production of nitric oxide. This finding suggests its potential as a lead compound for the development of new anti-inflammatory agents. However, the current body of research on **Odoratisol B** is limited. Further studies are warranted to:

- Elucidate the precise molecular targets and signaling pathways involved in its anti-inflammatory action.
- Investigate other potential biological activities, such as anticancer, neuroprotective, and antimicrobial effects, which are often associated with neolignans.
- Conduct in vivo studies to evaluate its efficacy and safety in animal models of inflammatory diseases.
- Develop efficient and scalable synthetic routes to enable further pharmacological investigation and potential clinical development.

A deeper understanding of the pharmacological profile of **Odoratisol B** will be crucial for unlocking its full therapeutic potential.

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References

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- To cite this document: BenchChem. [Odoratisol B: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12097785#odoratisol-b-literature-review-and-background]

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